molecular formula C13H18O2 B13081358 4-Isobutoxy-3,5-dimethylbenzaldehyde

4-Isobutoxy-3,5-dimethylbenzaldehyde

Cat. No.: B13081358
M. Wt: 206.28 g/mol
InChI Key: SHRCGABOCHOTKU-UHFFFAOYSA-N
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Description

4-Isobutoxy-3,5-dimethylbenzaldehyde is an organic compound with the molecular formula C13H18O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with isobutoxy and dimethyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutoxy-3,5-dimethylbenzaldehyde typically involves the alkylation of 3,5-dimethylbenzaldehyde with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is then subjected to purification techniques such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Isobutoxy-3,5-dimethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The isobutoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halides and bases are used for substitution reactions.

Major Products Formed

    Oxidation: 4-Isobutoxy-3,5-dimethylbenzoic acid.

    Reduction: 4-Isobutoxy-3,5-dimethylbenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the reagents used.

Scientific Research Applications

4-Isobutoxy-3,5-dimethylbenzaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Isobutoxy-3,5-dimethylbenzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The isobutoxy and dimethyl groups influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Butoxy-3,5-dimethylbenzaldehyde
  • 4-Hydroxy-3,5-dimethylbenzaldehyde
  • 4-Methoxy-3,5-dimethylbenzaldehyde

Uniqueness

4-Isobutoxy-3,5-dimethylbenzaldehyde is unique due to the presence of the isobutoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific chemical reactions and applications.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

3,5-dimethyl-4-(2-methylpropoxy)benzaldehyde

InChI

InChI=1S/C13H18O2/c1-9(2)8-15-13-10(3)5-12(7-14)6-11(13)4/h5-7,9H,8H2,1-4H3

InChI Key

SHRCGABOCHOTKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCC(C)C)C)C=O

Origin of Product

United States

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